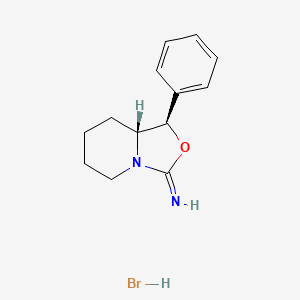
(-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include an oxazolo-pyridine ring system and an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrobromide salt form.
Análisis De Reacciones Químicas
Types of Reactions
(-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but often involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxazolo-pyridine derivatives, while reduction may produce reduced imino compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its imino group and oxazolo-pyridine ring system may interact with proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide involves its interaction with specific molecular targets. The imino group and oxazolo-pyridine ring system may bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazolo-pyridine derivatives and imino-containing molecules. Examples include:
- 3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine
- 3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrochloride
Uniqueness
The uniqueness of (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide lies in its specific stereochemistry and the presence of the hydrobromide salt
Propiedades
Número CAS |
5583-11-9 |
|---|---|
Fórmula molecular |
C13H17BrN2O |
Peso molecular |
297.19 g/mol |
Nombre IUPAC |
(1R,8aR)-1-phenyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C13H16N2O.BrH/c14-13-15-9-5-4-8-11(15)12(16-13)10-6-2-1-3-7-10;/h1-3,6-7,11-12,14H,4-5,8-9H2;1H/t11-,12-;/m1./s1 |
Clave InChI |
MDOGENWUZZTDJA-MNMPKAIFSA-N |
SMILES isomérico |
C1CCN2[C@H](C1)[C@H](OC2=N)C3=CC=CC=C3.Br |
SMILES canónico |
C1CCN2C(C1)C(OC2=N)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


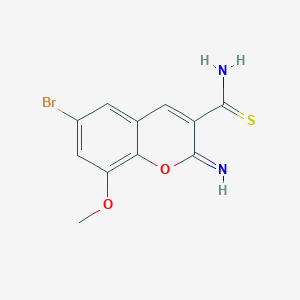
![4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B14176680.png)
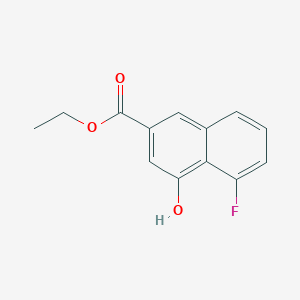
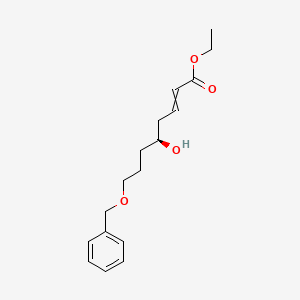

![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
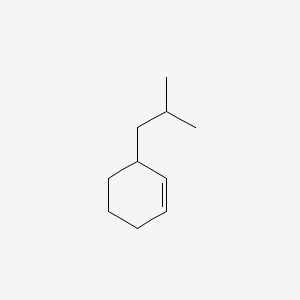

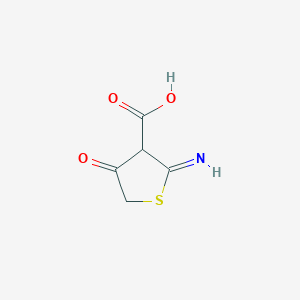
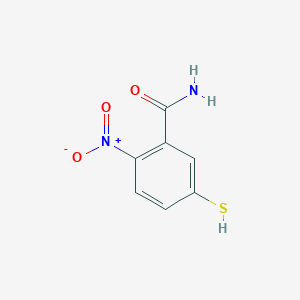
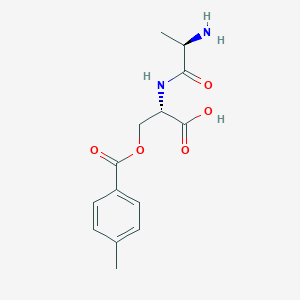
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)

![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
